molecular formula C30H25N3O4 B14584944 N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide CAS No. 61123-67-9

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide

Cat. No.: B14584944
CAS No.: 61123-67-9
M. Wt: 491.5 g/mol
InChI Key: SLCDTMZRTRZOQQ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide is a complex organic compound that features a combination of ethoxyphenyl, indole, phenyl, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the ethoxyphenyl and nitrobenzamide groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide
  • N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-aminobenzamide
  • N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-chlorobenzamide

Uniqueness

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61123-67-9

Molecular Formula

C30H25N3O4

Molecular Weight

491.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-[1H-indol-3-yl(phenyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C30H25N3O4/c1-2-37-25-18-16-23(17-19-25)32(30(34)22-12-14-24(15-13-22)33(35)36)29(21-8-4-3-5-9-21)27-20-31-28-11-7-6-10-26(27)28/h3-20,29,31H,2H2,1H3

InChI Key

SLCDTMZRTRZOQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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